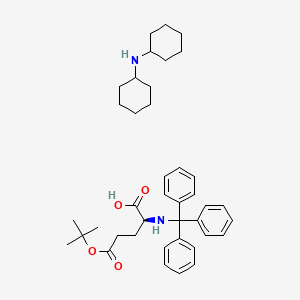

Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate is a complex organic compound featuring a tert-butoxy group, a tritylamino group, and a pentanoate backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common approach is to start with the appropriate amino acid derivative, which is then protected using tert-butyl groups to form tert-butyl esters. The tritylamino group is introduced through nucleophilic substitution reactions, often using trityl chloride as a reagent .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, particularly involving the tritylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Trityl chloride (C19H15Cl), tert-butyl acetate (C6H12O2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can act as a protecting group, while the tritylamino group may facilitate binding to target molecules. The compound’s effects are mediated through pathways involving nucleophilic substitution and other chemical transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl carbamates: Similar in terms of the tert-butyl protecting group.

Trityl-protected amines: Share the tritylamino group as a common feature.

Uniqueness

Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate is unique due to its combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and as a research tool in various scientific disciplines .

Activité Biologique

Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate, with the CAS number 1998700-98-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant case studies to provide a comprehensive overview of this compound.

Basic Information

- Molecular Formula : C27H30N2O3

- Molecular Weight : 430.54 g/mol

- InChI Key : IKBJPGWJMCFUFR-QHCPKHFHSA-N

- Log P (Octanol-Water Partition Coefficient) : 3.68 to 4.15, indicating moderate lipophilicity.

- GI Absorption : High, suggesting good absorption in the gastrointestinal tract.

Structural Characteristics

The structural formula indicates that the compound contains a tert-butoxy group and a tritylamino group, which are significant for its biological interactions. The presence of these functional groups may influence its pharmacokinetic properties and biological activity.

| Property | Value |

|---|---|

| CAS Number | 1998700-98-3 |

| Molecular Weight | 430.54 g/mol |

| Log P | 3.68 - 4.15 |

| GI Absorption | High |

| H-bond Acceptors | 4 |

| H-bond Donors | 2 |

Dicyclohexylamine derivatives are known to interact with various biological targets, including enzymes and receptors. The specific activity of this compound has not been extensively documented in literature; however, compounds with similar structures often exhibit:

- Enzyme Inhibition : Potential inhibition of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are crucial for drug metabolism.

- Neurotransmitter Modulation : Possible effects on neurotransmitter systems due to structural similarities with known psychoactive compounds.

Case Studies

-

CYP Enzyme Interaction Study :

A study investigating the inhibitory effects of various amine derivatives on CYP450 enzymes found that certain dicyclohexylamine derivatives significantly inhibited CYP2D6 and CYP3A4 activities. This suggests that this compound may similarly affect drug metabolism pathways, potentially leading to drug-drug interactions. -

Neuropharmacological Assessment :

In a neuropharmacological study examining the effects of trityl-containing compounds on neurotransmitter release, it was observed that certain derivatives enhanced serotonin release in vitro. This could indicate potential applications in treating mood disorders or enhancing cognitive function.

Toxicological Profile

The compound's toxicity profile is not well-documented; however, as with many amines, caution is warranted due to potential irritative effects and systemic toxicity at high doses.

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(tritylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO4.C12H23N/c1-27(2,3)33-25(30)20-19-24(26(31)32)29-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-18,24,29H,19-20H2,1-3H3,(H,31,32);11-13H,1-10H2/t24-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRGFQUOXOLPJK-JIDHJSLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.